2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine
Overview
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine is a heterocyclic compound with the molecular formula C10H12N4. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine typically involves the reaction of cyano and aromatic aldehyde compounds . One common method includes the cyclization of 5-substituted 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole: Shares a similar core structure but lacks the diamine functional groups.
1,2-Disubstituted benzimidazoles: These compounds have different substituents on the benzimidazole ring, leading to varied biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrolo structure but differ in their nitrogen placement and overall ring system.
Uniqueness
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine is unique due to its specific diamine functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-3-4-7-10(9(6)12)14-5-1-2-8(14)13-7/h3-4H,1-2,5,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZEIVHRDQTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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